7-Bromo-6-chloroisoquinoline is a heterocyclic aromatic compound characterized by the molecular formula . This compound is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 7th and 6th positions, respectively. Its unique structure allows it to participate in various chemical reactions, making it valuable in both organic synthesis and biological research .
7-Bromo-6-chloroisoquinoline is classified as a halogenated isoquinoline derivative. It is synthesized through halogenation reactions, typically involving isoquinoline as the starting material. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established methods .
The synthesis of 7-bromo-6-chloroisoquinoline primarily involves halogenation reactions. A common method includes:
In industrial settings, larger-scale production may utilize continuous flow reactors to optimize yield and efficiency while maintaining product quality.
The molecular structure of 7-bromo-6-chloroisoquinoline features a bicyclic aromatic system with the following characteristics:
The presence of these halogens significantly influences the compound's reactivity and interaction with biological targets .
7-Bromo-6-chloroisoquinoline undergoes various chemical reactions, including:
These reactions are essential for synthesizing derivatives that may have enhanced biological activities or different chemical properties.
The mechanism of action for 7-bromo-6-chloroisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The specific positioning of bromine and chlorine atoms affects the compound's binding affinity and specificity. Potential pathways include:
These interactions are crucial for understanding its potential therapeutic applications .
7-Bromo-6-chloroisoquinoline exhibits several notable physical and chemical properties:
These properties are essential for determining its handling, storage, and application in laboratory settings .
7-Bromo-6-chloroisoquinoline has diverse applications across various scientific fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
7-Bromo-6-chloroisoquinoline (CAS: 1307316-83-1; PubChem CID: 68593033) possesses the molecular formula C₉H₅BrClN and a molecular weight of 242.50 g/mol. Its systematic IUPAC name, 7-bromo-6-chloroisoquinoline, precisely defines the regiochemistry of its halogen substituents. The bromine atom occupies position 7 on the fused bicyclic system, while chlorine resides at the adjacent position 6. This specific arrangement distinguishes it from related isomers such as 6-bromo-7-chloroisoquinoline (CAS: 1036712-54-5) and 7-bromo-3-chloroisoquinoline (CAS: 1029720-65-7) [1] [2] [4].
The compound's structural identity is unequivocally established through several key descriptors:
Experimental characterization typically employs mass spectrometry (m/z: 241.94 [M⁺]) and spectroscopic methods. The bromine atom exerts a stronger electron-withdrawing effect compared to chlorine due to its lower electronegativity yet larger atomic radius, creating a polarized electronic environment conducive to regioselective nucleophilic substitution at C7. This polarization facilitates sequential cross-coupling reactions, where bromine acts as the primary leaving group [2] [4].
Table 1: Positional Isomers of Bromochloroisoquinoline
Compound Name | CAS Registry Number | Substituent Positions | Molecular Weight (g/mol) |
---|---|---|---|
7-Bromo-6-chloroisoquinoline | 1307316-83-1 | Br@C7, Cl@C6 | 242.50 |
6-Bromo-7-chloroisoquinoline | 1036712-54-5 | Br@C6, Cl@C7 | 242.50 |
7-Bromo-3-chloroisoquinoline | 1029720-65-7 | Br@C7, Cl@C3 | 242.50 |
3-Bromo-7-chloroisoquinoline | 1246552-90-8 | Br@C3, Cl@C7 | 242.50 |
1-Bromo-6-chloroisoquinoline | 89402-43-1 | Br@C1, Cl@C6 | 242.50 |
The crystalline solid exhibits slight solubility in polar organic solvents (e.g., ethanol, acetone) and requires storage under anhydrous conditions at room temperature to maintain stability. Its melting point range (71–75°C) reflects moderate intermolecular forces characteristic of halogenated heterocycles .
Isoquinoline chemistry originated in the late 19th century with the isolation of the core structure from coal tar and natural alkaloids. Early synthetic methods, including the Bischler-Napieralski cyclization (1893) and Pomeranz-Fritsch reaction (1893), provided foundational access to this scaffold but suffered from limited regiocontrol for halogen introduction. The discovery of bioactive isoquinoline alkaloids (e.g., papaverine, morphine) in the early 20th century stimulated systematic efforts toward regioselective functionalization [4].
The mid-20th century witnessed transformative methodological advances:
7-Bromo-6-chloroisoquinoline emerged as a strategic innovation in this evolutionary trajectory, designed specifically to leverage orthogonal reactivity between halogen atoms. Its development capitalized on modern halogenation techniques, including:
This compound exemplifies contemporary objectives in heterocyclic synthesis: predictable regiochemistry, stability under storage conditions ("sealed in dry, room temperature"), and tailored reactivity for sequential functionalization [2] [4].
Halogenated isoquinolines serve as indispensable intermediates in drug discovery due to their balanced physicochemical properties and synthetic versatility. The bromine and chlorine atoms in 7-bromo-6-chloroisoquinoline fulfill three critical roles:
Table 2: Therapeutic Applications of Halogenated Isoquinoline Derivatives
Therapeutic Area | Molecular Target | Role of Halogenation | Representative Derivatives |
---|---|---|---|
Anticancer Agents | Kinases (MAPK/ERK pathway) | Bromine enables hydrophobic pocket binding; chlorine reduces metabolic deactivation | 7-Aryl-6-chloroisoquinoline inhibitors |
Antimicrobial Compounds | Topoisomerase II/DNA gyrase | Halogens enhance DNA intercalation and bacterial membrane penetration | 6,7-Dihalogenated isoquinoline antibiotics |
Central Nervous System Drugs | Neurotransmitter Receptors | Chlorine increases blood-brain barrier permeability; bromine adjusts electron distribution for receptor affinity | 7-Bromo-6-chloro substituted neuroactive molecules |
The compound’s impact extends to chemical biology, where it serves as a precursor for fluorescent probes targeting cytochrome P450 enzymes. These applications exploit the molecule’s ability to undergo controlled derivatization while maintaining the core pharmacophore geometry essential for target engagement. Current research explores its utility in PROTACs (Proteolysis Targeting Chimeras), leveraging its dual functionality to build heterobifunctional degraders of disease-relevant proteins [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0